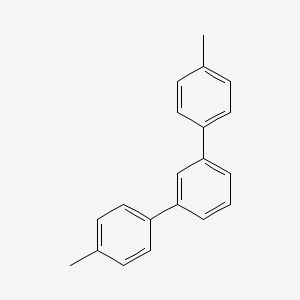

4,4''-Dimethyl-(1,1',3',1'')terphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19399-68-9 |

|---|---|

Molecular Formula |

C20H18 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1,3-bis(4-methylphenyl)benzene |

InChI |

InChI=1S/C20H18/c1-15-6-10-17(11-7-15)19-4-3-5-20(14-19)18-12-8-16(2)9-13-18/h3-14H,1-2H3 |

InChI Key |

IJSRIMSZPSHKCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4,4''-Dimethyl-(1,1',3',1'')terphenyl, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

Methyl Protons: The two methyl (-CH₃) groups are chemically equivalent due to the symmetry of the molecule. They are expected to produce a single, sharp signal (a singlet) in the aliphatic region of the spectrum, typically around δ 2.3-2.5 ppm. This signal would integrate to 6 protons.

Aromatic Protons: The protons on the three phenyl rings will appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the two terminal, para-substituted tolyl rings will appear as two distinct doublets (an AA'BB' system) due to coupling with their ortho- and meta-neighbors. The protons on the central phenyl ring will exhibit a more complex splitting pattern due to their different chemical environments and coupling with each other.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (2 x -CH₃) | ~2.4 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Methyl Carbons: A single signal for the two equivalent methyl carbons is expected in the aliphatic region, typically around δ 20-22 ppm.

Aromatic Carbons: The aromatic carbons will produce a series of signals in the downfield region (δ 120-145 ppm). Due to symmetry, the 20 carbons of the terphenyl framework will result in fewer than 20 distinct signals. There will be signals for the quaternary carbons (those bonded to other carbons only, such as the ipso-carbons of the phenyl-phenyl linkages and the carbons bonded to the methyl groups) and the protonated carbons.

Predicted ¹³C NMR Resonances for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-CH₃) | ~21 |

| Aromatic (CH) | ~125-130 |

Heteronuclear NMR Spectroscopy for Electronic Property Elucidation

Heteronuclear NMR techniques, which probe nuclei other than ¹H and ¹³C, are powerful for understanding the electronic properties of molecules, particularly in organometallic complexes. In studies of m-terphenyl (B1677559) ligands complexed to metals like cadmium (¹¹³Cd) or mercury (¹⁹⁹Hg), the chemical shifts of the metal nuclei are highly sensitive to the electronic effects of substituents on the terphenyl framework. researchgate.nethmdb.canist.gov

Research has shown a linear correlation between the NMR chemical shifts of metal centers (e.g., ¹¹³Cd, ¹⁹⁹Hg) and the Hammett constants of substituents on the m-terphenyl ligand. researchgate.nethmdb.ca For instance, increasingly electron-withdrawing groups on the terphenyl backbone cause an upfield shift (to lower ppm values) in the metal's NMR signal. researchgate.nethmdb.ca While this compound is the neutral ligand, these studies demonstrate how modifications to its structure, such as the introduction of the two methyl groups (which are electron-donating), would influence the electronic environment of a coordinated metal center. This information is crucial for designing ligands with specific electronic properties for applications in catalysis and materials science. nist.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This allows for the precise determination of the molecular formula of a compound from its exact mass. For this compound (C₂₀H₁₈), HR-ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule.

Expected HR-ESI-MS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₂₀H₁₉⁺ | 259.1481 |

Electron Impact (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Impact (EI) Mass Spectrometry is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). rsc.orgresearchgate.net This process not only creates a molecular ion (M⁺˙) but also causes extensive fragmentation. rsc.orgchemicalbook.com The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce structural features. For this compound, the EI mass spectrum would show a molecular ion peak at m/z 258, and fragment ions corresponding to the loss of methyl groups (e.g., m/z 243) or cleavage of the phenyl-phenyl bonds.

Chemical Ionization (CI) Mass Spectrometry is a "softer" ionization method that uses a reagent gas (like methane or ammonia) to ionize the analyte molecule, primarily through proton transfer. rsc.orgresearchgate.net This results in significantly less fragmentation than EI, typically producing a strong pseudomolecular ion peak ([M+H]⁺ at m/z 259). rsc.org This technique is particularly useful for confirming the molecular weight of a compound when the molecular ion in the EI spectrum is weak or absent. rsc.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful analytical techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its specific structural features, namely the aromatic rings and the methyl groups.

The primary functional groups are aromatic C-H bonds, aliphatic C-H bonds within the methyl groups, and the carbon-carbon double bonds (C=C) of the three phenyl rings. The vibrations associated with these groups appear in distinct regions of the IR spectrum.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl rings typically appear at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) groups exhibit symmetric and asymmetric stretching vibrations, which are expected to be found in the region just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp absorption bands in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide further structural information. Out-of-plane bending is particularly useful for determining the substitution pattern of the aromatic rings. For the para-substituted terminal phenyl rings, a strong absorption is expected in the 800-840 cm⁻¹ range.

While a specific experimental spectrum for this compound is not detailed in the available literature, the expected absorption bands can be summarized based on the analysis of related terphenyl and biphenyl compounds researchgate.netresearchgate.net.

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Stretching | Aromatic C-H |

| 2960-2850 | Stretching | Aliphatic C-H (in CH₃) |

| 1600, 1500, 1450 | Stretching | Aromatic C=C |

| 840-800 | Out-of-plane bending | Aromatic C-H (para-substitution) |

These characteristic peaks allow for the confirmation of the aromatic nature and the presence of methyl substituents in the compound's structure.

Chromatographic Separation and Purity Assessment Techniques

Chromatography is an essential methodology for the separation, purification, and analysis of chemical compounds. For this compound and related substances, various chromatographic techniques are employed throughout the synthesis and characterization process.

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. In the synthesis of terphenyl derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product nih.govnih.govrsc.orgderpharmachemica.com.

The stationary phase is typically a glass or aluminum plate coated with a thin layer of silica gel nih.govderpharmachemica.com. The sample mixture is spotted at the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. Due to the non-polar nature of terphenyls, a common mobile phase is a mixture of hexane and ethyl acetate nih.gov. After development, the separated spots are visualized under UV light, often at wavelengths of 254 nm and 365 nm, where the aromatic rings absorb light and become visible nih.govnih.gov.

Column chromatography is the standard method for purifying solid organic compounds on a larger scale. It operates on the same principles as TLC but is used for preparative purposes to isolate the desired compound from byproducts and unreacted starting materials youtube.comcup.edu.cn. In the synthesis of terphenyls, the crude product mixture is often purified using column chromatography with silica gel or alumina as the stationary phase nih.govderpharmachemica.comtandfonline.com.

The crude mixture is loaded onto the top of a glass column packed with the stationary phase. A solvent system, often determined by prior TLC analysis, is then passed through the column. For terphenyl derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane with a more polar solvent such as ethyl acetate or dichloromethane nih.govrsc.org. The components of the mixture travel down the column at different rates, allowing for their separation. The eluent is collected in fractions, which are then analyzed (typically by TLC) to identify those containing the pure product.

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is a technique used specifically for the analysis of polymers wikipedia.orgselectscience.net. It separates molecules based on their hydrodynamic volume, or size in solution, rather than their chemical polarity wikipedia.org. This method is indispensable for determining key properties of polymers, such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the distribution of molecular weights in a polymer sample selectscience.net.

If this compound were to be used as a monomer or as a structural unit in the synthesis of a polymer, GPC would be the primary technique for characterizing the resulting macromolecule amazonaws.com. The analysis involves dissolving the polymer sample in a suitable solvent (e.g., tetrahydrofuran) and injecting it into a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have longer retention times selectscience.net. By calibrating the instrument with polymer standards of known molecular weights, the molecular weight distribution of the sample can be accurately determined lcms.cz.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques used for the separation, identification, and quantification of compounds in a mixture. These methods offer high resolution and sensitivity for the analysis of terphenyl derivatives qub.ac.uk.

For the analysis of m-terphenyls, a reversed-phase HPLC or UPLC method is typically employed. In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture. A study on terphenyl-based inhibitors utilized a UPLC system with a C18 column to achieve separation nih.gov. The separation is often performed using a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve all components in the mixture nih.gov.

Table 2: Example UPLC Method Parameters for Terphenyl Derivative Analysis nih.gov

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | 95% A to 0% A over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV Absorbance or Mass Spectrometry |

This methodology allows for the precise determination of the purity of this compound and can be used to quantify it in various samples mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry lcms.czlcms.cz. This method is invaluable for the structural confirmation and trace-level quantification of compounds.

In the analysis of terphenyl derivatives, an HPLC or UPLC system is coupled to a mass spectrometer, often a tandem quadrupole or a time-of-flight (TOF) instrument nih.gov. After the components are separated on the chromatographic column, they enter the mass spectrometer's ion source, where they are ionized, typically using electrospray ionization (ESI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, in tandem MS (MS/MS), structural data from fragmentation patterns sciex.com.

The LC-MS analysis of m-terphenyl derivatives has been successfully performed using a UPLC system connected to an ESI-tandem quadrupole mass spectrometer, allowing for purity determination of over 95% nih.gov.

Table 3: Example LC-MS System Parameters for Terphenyl Derivative Analysis nih.gov

| Component | Parameter | Value |

| Liquid Chromatography | UPLC System | Waters ACQUITY UPLC |

| Column | Acquity UPLC BEH C18 (1.7 µm) | |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (Gradient) | |

| Mass Spectrometry | Mass Spectrometer | Waters TQD (Tandem Quadrupole) |

| Ionization Mode | Electrospray Ionization (ESI) |

This powerful combination allows for the unambiguous identification and quantification of this compound, even in complex matrices.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. Various levels of theory can be applied, from highly accurate ab initio methods to more computationally efficient semi-empirical and density functional theory approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for analyzing the electronic structure of organic molecules. nih.govnrel.gov This method is based on the principle that the energy of a system can be determined from its electron density. For molecules like 4,4''-Dimethyl-(1,1',3',1'')terphenyl, DFT calculations are used to optimize the molecular geometry, determine the distribution of electrons, and calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive. DFT analyses, often using functionals like B3LYP or PBE0 with basis sets such as 6-31G(d,p), reveal that the frontier molecular orbitals in terphenyl systems are primarily localized on the π-conjugated core. wustl.edu The distribution and energies of these orbitals govern the molecule's behavior in electronic applications.

| Parameter | Typical Functional | Typical Basis Set | Key Properties Calculated |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-31G(d,p) | Optimized molecular structure, bond lengths, angles |

| Electronic Properties | PBE0 | 6-31G(d,p) | HOMO Energy, LUMO Energy, HOMO-LUMO Gap |

| Electron Density | B3LYP | def2-TZVP | Molecular Electrostatic Potential (MEP), Charge Distribution |

To understand how a molecule interacts with light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, providing a favorable balance between computational cost and accuracy for many organic molecules. rsc.orgchemrxiv.org TD-DFT calculations can predict vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry.

For substituted p-terphenyls, these calculations can identify the nature of the electronic transitions. chemrxiv.org For instance, the lowest energy singlet excited state (S1) often arises from a π to π* transition within the terphenyl framework. chemrxiv.org The calculations also yield oscillator strengths, which are related to the intensity of absorption peaks in a UV-Vis spectrum. chemrxiv.org This allows for the theoretical prediction of the absorption spectrum, a key characteristic of the molecule. Analyses can also reveal how substituents and solvent polarity may shift excitation energies. chemrxiv.orgresearchgate.net

Semi-empirical methods are simplified quantum mechanical methods that use parameters derived from experimental data to speed up calculations. uni-muenchen.denih.gov These methods, such as PM3 (Parametric Model number 3), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uomustansiriyah.edu.iq While less accurate than DFT or ab initio methods, they are orders of magnitude faster, making them ideal for initial explorations of the potential energy surface and for handling very large molecular systems. nih.govcore.ac.uk

For a flexible molecule like this compound, which has multiple rotational degrees of freedom, semi-empirical methods like PM3 can be used to perform a conformational search. This involves calculating the relative stabilities of numerous possible conformers to identify low-energy structures. researchgate.net These stable geometries can then be used as starting points for more accurate, higher-level calculations such as DFT. researchgate.net

Molecular Dynamics and Conformational Space Exploration

Molecular dynamics (MD) simulations compute the motion of atoms in a molecule over time by solving Newton's equations of motion. These simulations provide a detailed picture of the molecule's dynamic behavior, including conformational changes and rotational isomerism.

The conformation of terphenyls is determined by a balance between two competing factors: the π-electron delocalization between adjacent phenyl rings, which favors a coplanar arrangement, and the steric repulsion between substituents on those rings, which forces the molecule into a non-planar, twisted structure. wustl.edu The presence of the methyl groups at the 4 and 4'' positions in this compound, along with the hydrogen atoms at the ortho positions of the inter-ring bonds, introduces significant steric hindrance. wustl.edu

This steric strain prevents the phenyl rings from freely rotating, leading to the existence of distinct rotational isomers (rotamers). Computational methods can quantify the energy barriers to rotation around the C-C single bonds connecting the rings. wustl.edu This analysis helps to understand which conformations are stable at room temperature and the timescale of interconversion between them.

The three-dimensional structure of a terphenyl is best described by the torsion angles (also called dihedral angles) between the planes of the aromatic rings. wustl.edu For a terphenyl scaffold, two key torsion angles, often denoted χ1 and χ2, define the relative orientation of the three phenyl rings. wustl.edu

Computational studies on substituted terphenyls have shown that these molecules adopt twisted structures with significant torsion angles. For example, calculations on related systems show that torsion angles between terphenyl groups and a central core can exceed 50°. The potential energy surface can be mapped by calculating the energy of the molecule as a function of these two torsion angles. Such maps reveal the lowest energy conformations, which typically correspond to staggered or twisted structures. wustl.edu These analyses often identify distinct energy minima corresponding to "syn" (torsion angle between 0° and 90°) and "anti" (torsion angle between 90° and 180°) conformations. wustl.edu

| System | Torsion Angle (χ1) | Torsion Angle (χ2) | Conformational State | Reference |

|---|---|---|---|---|

| Generic p-Terphenyl (B122091) (Ground State) | ~35-42° | ~35-42° | Twisted | chemrxiv.org |

| Generic p-Terphenyl (S1 Excited State) | ~0° | ~0° | Planar | chemrxiv.org |

| Substituted Terphenyl | 55.7° | 55.6° | Staggered ("syn") | wustl.edu |

| Terphenyl-modified Core | >50° (relative to core) | Twisted |

Prediction of Reaction Pathways and Catalytic Mechanisms

Computational chemistry serves as a critical tool for elucidating the mechanisms of chemical reactions, including predicting reaction pathways, identifying intermediates, and modeling transition states. For the m-terphenyl (B1677559) framework, this includes understanding its synthesis, functionalization, and role in catalytic cycles.

Reaction Pathways: The synthesis of substituted m-terphenyls often involves methods like the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction. nih.gov Theoretical studies on such catalytic cycles can map out the free energy surface for the key steps: oxidative addition, transmetalation, and reductive elimination. While a specific pathway prediction for this compound is not documented, computational models for the Suzuki coupling of aryl halides with arylboronic acids are well-established. These models help in understanding how ligand and substrate electronics influence reaction efficiency.

Another relevant reaction class for terphenyls is on-surface synthesis, such as Ullmann coupling, where halogenated precursors react on a metal surface to form polymeric structures. Computational studies on analogous systems, like 4,4″-diiodo-m-terphenyl on silver surfaces, have shown that the reaction proceeds through iodine dissociation to form a metal-organic intermediate, followed by thermal annealing to create covalent bonds. Theoretical models can predict the adsorption geometries and activation barriers for these surface-confined reactions.

Influence of Dimethyl Substitution: The methyl groups at the 4 and 4'' positions of the terphenyl structure are weak electron-donating groups. Their primary influence on reaction pathways is electronic. In reactions involving the terminal phenyl rings, such as electrophilic aromatic substitution, these methyl groups act as ortho-para directors and moderately activate the rings to attack. Computational models can quantify this effect by calculating the energies of the Wheland intermediates for substitution at different positions, confirming the regioselectivity. In the context of metal-catalyzed reactions where the terphenyl might act as a ligand, the electronic effect of the methyl groups can influence the electron density at the metal center, thereby tuning its catalytic activity. DFT calculations on metal complexes with various substituted m-terphenyl ligands have shown that even remote para-substituents can systematically alter the electronic environment of the metal center. nih.govresearchgate.net

Electron Density Distribution and Frontier Molecular Orbital Analysis

The electronic properties of a molecule, which govern its reactivity and physical characteristics, can be described by its electron density distribution and its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron Density Distribution: The electron density (ρ(r)) in this compound is primarily characterized by the delocalized π-electron systems of the three aromatic rings. Unlike p-terphenyl, the meta-linkage in m-terphenyl disrupts the conjugation pathway between the two outer rings, leading to a more electronically segmented molecule. The electron density is highest around the carbon nuclei and within the covalent bonds.

A powerful method for analyzing electron density is the Quantum Theory of Atoms in Molecules (QTAIM). berkeley.edu This approach identifies critical points in the electron density, which characterize the bonding within the molecule. For a molecule like this compound, QTAIM analysis would reveal bond critical points (BCPs) for each C-C and C-H bond. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type. In related m-terphenyl systems, DFT and QTAIM have been used to analyze bonding, including weaker interactions that direct molecular conformation. nih.govd-nb.info

Representative Topological Data from QTAIM Analysis This table presents typical values for aromatic C-C and C-H bonds based on computational studies of similar phenyl-containing molecules to illustrate the expected electron density characteristics.

| Bond Type | Electron Density (ρ) at BCP (e/ų) | Laplacian of Electron Density (∇²ρ) at BCP (e/Å⁵) | Interpretation |

|---|---|---|---|

| Aromatic C-C | ~1.7 - 1.8 | Negative | Shared interaction (covalent bond) with significant π-character. |

| Aromatic C-H | ~1.7 | Negative | Shared interaction (covalent bond). |

| C(aryl)-C(methyl) | ~1.6 - 1.7 | Negative | Typical covalent single bond character. |

Frontier Molecular Orbital (FMO) Analysis: FMO theory is fundamental to understanding chemical reactivity. wikipedia.orgnih.gov The HOMO is associated with the ability of a molecule to act as an electron donor (a nucleophile), while the LUMO is associated with its ability to act as an electron acceptor (an electrophile). youtube.comyoutube.com

For this compound, the HOMO would be a π-orbital with significant electron density delocalized across the three phenyl rings, though likely with higher coefficients on the terminal, methyl-substituted rings. The electron-donating nature of the methyl groups raises the energy of the HOMO compared to unsubstituted m-terphenyl, making the molecule more easily oxidized and more reactive toward electrophiles.

The LUMO would be a π*-antibonding orbital, also delocalized across the aromatic system. The energy of the LUMO is less sensitive to the weak inductive/hyperconjugative effects of the methyl groups but would also be slightly raised. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. The dimethyl substitution is expected to slightly decrease the HOMO-LUMO gap relative to the parent m-terphenyl.

Representative FMO Properties This table provides hypothetical but representative energy values for an m-terphenyl system based on computational studies of similar aromatic hydrocarbons to illustrate the effect of methyl substitution.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| m-Terphenyl (unsubstituted) | -5.95 | -0.85 | 5.10 |

| This compound | -5.75 | -0.78 | 4.97 |

The spatial distribution of these orbitals dictates the regioselectivity of reactions. For an electrophilic attack, the reaction will preferentially occur at the sites where the HOMO has the largest lobes. For a nucleophilic attack, the reaction targets sites where the LUMO has its largest coefficients. Computational software can visualize these orbitals, providing a clear, qualitative picture of the molecule's reactive sites. youtube.com

Crystallographic Insights into this compound Remain Elusive

A comprehensive search for the single-crystal X-ray diffraction data of the chemical compound this compound has yielded no publicly available crystallographic information. As a result, a detailed analysis of its crystal engineering and supramolecular architecture, as requested, cannot be provided at this time.

The intended article was structured to delve into a meticulous examination of the compound's solid-state structure, focusing on several key aspects of its crystallographic properties. This would have included a thorough analysis of the asymmetric unit and the specific molecular conformation adopted by this compound within the crystal lattice. A critical part of this analysis would have been the determination of the inter-ring dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric profile.

Furthermore, the planned investigation into the supramolecular architecture was set to explore the network of intermolecular interactions that govern the molecular packing in the crystalline state. This would have involved a detailed search for and analysis of classical hydrogen bonding networks, should any suitable donor and acceptor atoms be present in a co-crystallized solvent or through unexpected molecular functionalities. Additionally, the study would have focused on the role of weaker non-covalent interactions, such as potential O-H...π or C-H...O contacts, which are often crucial in directing the assembly of molecules in the solid state. A significant component of the analysis was also planned to be the examination of π-π stacking interactions between the aromatic rings of adjacent terphenyl molecules, a common and important feature in the crystal packing of such compounds.

Unfortunately, the foundational data required for this in-depth analysis—the single-crystal X-ray diffraction results—could not be located in prominent scientific databases, including the Cambridge Structural Database (CSDC). Without this primary data, any discussion on the specific crystallographic and supramolecular features of this compound would be purely speculative and not based on the required rigorous, scientific evidence.

Therefore, the detailed article focusing on the crystal engineering and supramolecular architecture of this compound cannot be generated until its crystal structure is determined and the corresponding data is made publicly available.

Crystal Engineering and Supramolecular Architecture of Terphenyl Systems

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigidity and defined geometry of the 4,4''-dimethyl-m-terphenyl scaffold make its derivatives ideal building blocks (or "linkers") for the construction of highly porous, crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govnih.gov These materials are synthesized by connecting molecular building units into extended, often periodic, networks.

Recent research has demonstrated the use of carboxylated derivatives of 4,4''-dimethyl-m-terphenyl in the synthesis of highly stable titanium-based MOFs. acs.orgnih.gov By employing linkers such as 5′-(4-carboxy-3-methylphenyl)-3,3″-dimethyl-[1,1′:3′,1″-terphenyl]-4,4″-dicarboxylic acid, researchers have successfully constructed isoreticular frameworks where the fundamental network topology is maintained while the pore environment is systematically altered. acs.orgnih.gov The substitution pattern on the terphenyl core directly influences the final framework's properties, including its degree of interpenetration and surface area. acs.orgnih.gov Another derivative, 1,1':3',1''-Terphenyl-4,4''-dicarbaldehyde, is commercially available as a linker for porous organic frameworks, highlighting the utility of this core structure. ossila.com

| Compound Name | Functional Groups | Framework Type | Reference |

|---|---|---|---|

| 5′-(4-carboxy-3-methylphenyl)-3,3″-dimethyl-[1,1′:3′,1″-terphenyl]-4,4″-dicarboxylic acid | -COOH | Titanium-Organic Framework (MOF) | acs.org |

| 5′-(4-carboxy-2-methylphenyl)-2,2″-dimethyl-[1,1′:3′,1″-terphenyl]-4,4″-dicarboxylic acid | -COOH | Titanium-Organic Framework (MOF) | acs.org |

| 1,1':3',1''-Terphenyl-4,4''-dicarbaldehyde | -CHO | Porous Organic Framework (COF) | ossila.com |

The formation of robust MOF and COF networks is entirely dependent on the strategic placement of reactive functional groups on the organic building blocks. These groups undergo reactions to form the strong coordination or covalent bonds that define the framework's cross-linked structure.

In the case of the titanium-organic frameworks built from carboxylated 4,4''-dimethyl-m-terphenyl derivatives, the carboxylic acid groups are the reactive sites. acs.orgnih.gov They react with titanium-calcium salt precursors to form stable heterobimetallic [Ti₂Ca₂(μ₃-O)₂(RCO₂)₈(H₂O)₄] clusters, which act as the inorganic nodes of the framework. acs.orgnih.gov The terphenyl linkers bridge these nodes, creating a highly cross-linked, three-dimensional porous network.

Similarly, in the construction of COFs, reactive groups such as aldehydes and amines are employed to form strong covalent linkages, typically imine bonds. For example, a terphenyl-dicarbaldehyde can be reacted with a multitopic amine via condensation reactions to form a crystalline, porous imine-linked COF. ossila.com The ability to introduce a wide variety of reactive functionalities onto the terphenyl scaffold allows for the use of diverse reaction chemistries, including "click" reactions, to create highly stable and functional cross-linked networks with tailored properties. northwestern.edu

Materials Science Applications and Functional Materials Development

Organic Electronic Materials

The terphenyl backbone is a common motif in organic electronics, valued for its contribution to thermal and chemical stability. While 4,4''-Dimethyl-(1,1',3',1'')terphenyl is not typically employed as a standalone active material, it serves as a crucial structural component in the synthesis of more complex molecules for various organic electronic devices.

In the field of Organic Light-Emitting Diodes (OLEDs), the design of efficient and stable emitter molecules is paramount. The this compound unit has been successfully integrated into the structure of ligands for phosphorescent emitters. For instance, it forms the core of the N^C^C terdentate ligand 2-(4,4''-dimethyl-[1,1':3',1''-terphenyl]-5'-yl)pyridine. This ligand is then used to synthesize bimetallic Platinum(II) complexes. researchgate.net The terphenyl group in the ligand provides rigidity and helps to tune the photophysical properties of the final platinum complex, which functions as the light-emitting dopant in an OLED. researchgate.net

There is limited direct reporting in the scientific literature of this compound being used as the primary semiconductor in Organic Field-Effect Transistors (OFETs) or as a donor or acceptor material in Organic Photovoltaics (OPVs). The development of materials for these applications typically requires more extended conjugation or specific donor-acceptor structures to achieve high charge carrier mobility and efficient charge separation, respectively. Therefore, while the terphenyl moiety is a foundational element in many organic semiconductors, the 4,4''-dimethyl derivative itself is more commonly used as a synthetic precursor for larger, more functionalized systems.

Charge carrier transport in conjugated aromatic materials like terphenyls is fundamentally governed by the degree of π-orbital overlap between adjacent molecules or molecular segments. The transport mechanism is highly sensitive to molecular conformation, particularly the dihedral (twist) angles between the constituent phenyl rings. nih.gov

In a terphenyl structure, rotation around the single bonds connecting the phenyl rings can lead to twisted conformations. This twisting disrupts the continuous overlap of π-orbitals along the molecular backbone, which can, in turn, affect charge transport. nih.govchemrxiv.org Studies on terphenyl derivatives have shown that controlling these dihedral angles is a key strategy in designing molecules with desired electronic properties. nih.gov A more planar conformation generally leads to better electronic communication along the molecule, which is a critical factor for efficient charge transport. chemrxiv.org The inherent structure of the this compound backbone is thus a key determinant of the electronic properties of any larger functional material it is incorporated into.

Luminescent and Photophysical Materials

The intrinsic photophysical properties of the terphenyl aromatic system make this compound a useful component in the construction of luminescent materials, especially for phosphorescent emitters used in lighting and display technologies.

A significant application of this compound is in the synthesis of ligands for heavy metal complexes that exhibit phosphorescence. As previously mentioned, the terdentate ligand 2-(4,4''-dimethyl-[1,1':3',1''-terphenyl]-5'-yl)pyridine has been used to create novel bimetallic Platinum(II) compounds. researchgate.net These complexes were specifically designed to explore how molecular assembly affects their luminescence. The rigid terphenyl unit within the ligand framework is crucial for defining the spatial arrangement and electronic properties of the resulting metal complex, which are key factors in achieving efficient phosphorescent emission. researchgate.net

The effectiveness of a luminescent material is quantified by its photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. Studies on the bimetallic Pt(II) complexes incorporating the 2-(4,4''-dimethyl-[1,1':3',1''-terphenyl]-5'-yl)pyridine ligand have demonstrated high efficiencies. When doped into a poly(methyl methacrylate) (PMMA) film at a concentration of 2 wt%, these complexes show efficient phosphorescence with high quantum yields ranging from 73% to 77%. researchgate.net

The photophysical properties were also found to be highly dependent on the solvent environment. The highest efficiencies in fluid solution were observed in 2-methyltetrahydrofurane, with one complex reaching a quantum yield of up to 63%. researchgate.net Conversely, in solvents like acetonitrile (B52724) (MeCN) and methanol (B129727) (MeOH), the formation of excimers can lead to a significant quenching of the emission and a substantial decrease in the quantum yield. researchgate.net

Phosphorescence Quantum Yields of Pt(II) Complexes with a this compound-based Ligand

| Complex Type | Environment | Photoluminescence Quantum Yield (PLQY) |

|---|---|---|

| Bimetallic Pt(II) Complex 1 | 2 wt% in PMMA Film | 73-77% |

| Bimetallic Pt(II) Complex 2 | 2 wt% in PMMA Film | 73-77% |

| Bimetallic Pt(II) Complex 3 | 2 wt% in PMMA Film | 73-77% |

| Bimetallic Pt(II) Complex 3 | 2-methyltetrahydrofurane (solution) | up to 63% |

| Bimetallic Pt(II) Complex 1 | MeCN and MeOH (solution) | Substantially decreased |

Solvent Effects on Photophysical Properties and Excimer Formation

The photophysical properties of terphenyl derivatives, including this compound, are significantly influenced by the surrounding solvent environment. This sensitivity is primarily due to the nonpolar nature of the terphenyl core and the potential for specific and non-specific interactions with solvent molecules. The polarity of the solvent can alter the energy levels of the ground and excited states of the molecule, leading to observable shifts in absorption and emission spectra, a phenomenon known as solvatochromism. nih.gov

Research on various terphenyl scaffolds demonstrates that as solvent polarity increases, the emission spectra can exhibit a bathochromic (red) shift. acs.orgnih.gov This shift indicates a greater stabilization of the excited state compared to the ground state in more polar environments. Conversely, absorption spectra may show a hypsochromic (blue) shift. nih.gov The extent of these shifts can be correlated with solvent polarity functions, providing insight into the nature of the solute-solvent interactions. nih.gov For instance, studies on V-shaped biphenyl-flanked m-terphenyls revealed positive solvatochromism, where the emission properties varied systematically with solvent polarity. nih.gov

A key photophysical process observed in concentrated solutions or aggregated states of terphenyls is the formation of excimers. An excimer is an "excited state dimer" formed when an excited-state molecule interacts with a ground-state molecule of the same species. westmont.edu This association is transient and dissociative in the ground state. westmont.edu Excimer formation is characterized by a broad, structureless, and significantly red-shifted emission band compared to the structured emission of the isolated monomer. demokritos.grnih.gov The formation of excimers is highly dependent on the concentration of the fluorophore and the spatial arrangement of the molecules.

| Environment | Concentration (mM) | Emitting Species | Emission Maximum (λmax, nm) |

|---|---|---|---|

| Ethanol | 0.58 | Monomer | ~340 |

| Aqueous 10 mM β-CD | 0.58 | Monomer | ~340 |

| Aqueous 10 mM γ-CD | 0.58 | Monomer & Excimer | ~340, ~390, ~408 |

| Aqueous 10 mM γ-CD | 0.78 | Monomer & Excimer | ~340, ~390, ~408 |

Polymer Science and Macromolecular Engineering

Terphenyl Derivatives as Monomeric Units for Polymer Synthesis

The rigid and conjugated structure of the terphenyl unit, combined with its excellent thermal, chemical, and optical properties, makes it a valuable monomer for the synthesis of high-performance polymers. tandfonline.com Derivatives of m-terphenyl (B1677559), such as 4,4''-dihydroxy-m-terphenyls, have been successfully used to synthesize novel series of rigid polyesters and semiflexible polyethers. researchgate.net These polymers exhibit enhanced solubility in common organic solvents like tetrahydrofuran, a significant advantage for material processing. researchgate.net The incorporation of the bulky, non-planar m-terphenyl segment into the polymer backbone disrupts chain packing, leading to amorphous structures with high glass-transition temperatures (Tg), which were reported to be in the range of 123–146 °C for polyesters and 45–117 °C for polyethers. researchgate.net

Various synthetic methodologies are employed to incorporate terphenyl units into polymer backbones. The Suzuki coupling reaction is a powerful tool for creating carbon-carbon bonds and has been used to synthesize poly(terphenylenevinylene) derivatives. researchgate.net Another common method is the Friedel-Crafts reaction, which has been utilized to produce a series of p-terphenyl copolymers. tandfonline.com The properties of the resulting polymers can be tuned by adjusting the content of the terphenyl monomer in the copolymer. For example, increasing the p-terphenyl content in copolymers was found to enhance thermal stability, with decomposition temperatures rising from 390 °C to 407 °C. tandfonline.com These terphenyl-based polymers often exhibit strong fluorescence, making them suitable for applications in sensors and organic light-emitting diodes (OLEDs). tandfonline.comresearchgate.net

| Polymer Type | Terphenyl Monomer Example | Synthesis Method | Key Properties | Reference |

|---|---|---|---|---|

| Polyester | 4,4''-dihydroxy-5'-phenyl-m-terphenyl | Polycondensation | Amorphous, Tg: 123–146 °C, Enhanced solubility | researchgate.net |

| Polyether | 4,4''-dihydroxy-5'-phenyl-m-terphenyl | Polycondensation | Semi-flexible, Tg: 45–117 °C, Enhanced solubility | researchgate.net |

| p-Terphenyl Copolymer | p-Terphenyl | Friedel-Crafts Reaction | Td up to 407 °C, Blue fluorescence | tandfonline.com |

| Poly(terphenylenevinylene) | Substituted Terphenyl Diboronic Acid | Suzuki Coupling | Thermally stable up to 380 °C, Blue light emission | researchgate.net |

Degradable and Chemically Recyclable Polymer Systems

The development of degradable and chemically recyclable polymers is a cornerstone of creating a circular materials economy to address plastic waste. rsc.orgrsc.org Chemical recycling involves the selective depolymerization of a polymer back to its constituent monomers, which can then be purified and re-polymerized to produce virgin-quality material. rsc.orgazom.com This approach is particularly attractive for polymers that contain cleavable linkages in their backbone, such as esters, carbonates, and acetals. nih.gov

While many high-performance polymers derived from aromatic units like terphenyls are known for their exceptional stability, the principles of chemical recycling can be applied by designing them with susceptible functional groups. For instance, the polyesters synthesized from 4,4''-dihydroxy-m-terphenyl monomers contain ester bonds. researchgate.net Ester linkages are known to be susceptible to hydrolysis under basic or acidic conditions, which could provide a pathway for degradation. rsc.org

The concept of a closed-loop recycling system has been demonstrated for various polyesters. nih.gov In a typical cycle, a monomer is polymerized to form a material, which, after its service life, is chemically treated to break it down into the original monomer. rsc.org This recovered monomer can then be used to re-synthesize the polymer, completing the loop. rsc.org For terphenyl-based polyesters, a similar strategy could be envisioned where controlled hydrolysis would yield the dihydroxy-terphenyl monomer and the corresponding dicarboxylic acid, both of which could potentially be recovered and reused. This approach would combine the desirable high-performance characteristics imparted by the terphenyl unit with the sustainability of chemical recyclability.

Applications in Organometallic Chemistry and Catalysis

Terphenyl Derivatives as Ligands for Transition Metal Complexes (e.g., Pt(II))

Bulky terphenyl derivatives are highly effective ligands for stabilizing transition metal complexes, often enabling unusual coordination numbers and geometries. sfu.carsc.org The steric hindrance provided by the flanking aryl rings of the m-terphenyl scaffold creates a protective pocket around the metal center. A derivative of this compound has been specifically utilized in the synthesis of luminescent Platinum(II) complexes. nih.gov

In a notable study, 2-(4,4''-dimethyl-[1,1':3',1''-terphenyl]-5'-yl)pyridine was used to create a terdentate N^C^C ligand for Pt(II). nih.gov The resulting complexes, of the type [Pt(dmtppy)(L)], where 'dmtppy' is the cycloplatinated ligand and 'L' is a monodentate ancillary ligand, exhibit highly efficient phosphorescent emissions. The electronic and steric properties of the ancillary ligand (L), which can range from carbon monoxide (CO) and isocyanides to N-heterocyclic carbenes, can be varied to modulate the emission color and quantum efficiency. nih.gov These complexes show emissions from excited states of mixed metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) character. nih.gov The high stability and tunable luminescent properties of these Pt(II)-terphenyl complexes make them promising candidates for use as phosphors in OLEDs. nih.gov

| Complex | Ancillary Ligand (L) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 13 | γ-picoline | 481, 512 | 0.43 |

| 14 | 2,6-dimethylphenyl isocyanide (XyNC) | 480, 510 | 0.74 |

| 15 | Carbon monoxide (CO) | 474, 504 | 0.62 |

| 16 | 1-butyl-3-methylimidazol-2-ylidene (imz) | 522 | 0.79 |

| 17 | 4-butyl-3-methyl-1-phenyl-1H-1,2,3-triazol-5-ylidene (trz) | 525 | 0.59 |

Ligand Transfer Agents in Main Group Chemistry

In main group chemistry, terphenyl derivatives, particularly their organolithium and Grignard reagents, are crucial as ligand transfer agents. researchgate.netresearchgate.net These reagents are widely used to introduce the bulky terphenyl substituent onto a main group element via salt metathesis reactions. researchgate.net The synthesis of (4,4''-dimethyl-[1,1':3',1''-terphenyl]-2'-yl)lithium, for example, provides a direct precursor for attaching this specific terphenyl group to a desired element. molaid.com

The primary purpose of using these sterically demanding ligands is to enforce low coordination numbers and kinetically stabilize reactive main group element centers. sfu.ca This strategy has led to the isolation and characterization of numerous novel compounds with unusual bonding, such as species with multiple bonds between heavier main group elements. escholarship.org The terphenyl ligand effectively acts as a "steric shield," preventing oligomerization or decomposition reactions and allowing for the study of the intrinsic properties of the coordinated element. The use of m-terphenyl Grignard reagents as ligand transfer agents has been noted for their potential in stabilizing derivatives of lighter elements like beryllium, as well as elements across the p-block. researchgate.net

Stabilization of Novel Elemental Derivatives

The bulky framework of m-terphenyl ligands, such as this compound, is instrumental in providing kinetic stabilization to highly reactive, low-valent main group element compounds. strath.ac.ukresearchgate.net This steric protection strategy has enabled the isolation and characterization of species with unusual bonding and coordination geometries that would otherwise be transient. cardiff.ac.uk

The core principle behind this stabilization is the creation of a "molecular pocket" or cleft by the bulky flanking aryl groups of the terphenyl ligand. acs.orgresearchgate.net This sterically demanding environment physically prevents the reactive center, typically a low-coordinate main group element, from undergoing decomposition pathways such as oligomerization or reactions with solvent molecules. researchgate.netcardiff.ac.uk This approach has been pivotal in advancing the fundamental chemistry of elements in groups 12, 13, 14, and 15. strath.ac.ukacs.org

For instance, the use of sterically encumbering terphenyl ligands has allowed for the synthesis of two-coordinate Group 12 (Zn, Cd, Hg) diaryl complexes that are monomeric in the solid state. cardiff.ac.ukacs.org The geometry of these complexes is largely dictated by the steric demands of the terphenyl ligand rather than electronic effects. cardiff.ac.uk This methodology has also been extended to stabilize species with metal-metal bonds, such as in the homologous series of Group 12 M-M bonded species (2,6-Dipp2C6H3)2M2 (where M = Zn, Cd, Hg). cardiff.ac.uk

The journey into leveraging these compounds for small molecule activation began with discoveries like the activation of dihydrogen by a germanium alkyne analog stabilized by a bulky terphenyl ligand. researchgate.net The reactivity of these stabilized low-valent compounds stems from their modest HOMO-LUMO energy gap, a characteristic they share with transition metals. researchgate.net

Table 1: Examples of Elements Stabilized by Terphenyl Ligands (This table is interactive and can be sorted by clicking on the headers)

| Element Group | Example Element(s) | Key Feature Stabilized |

|---|---|---|

| Group 12 | Zn, Cd, Hg | Low-coordinate, monomeric complexes; M-M bonds |

Sensing Applications utilizing Functionalized Terphenyls

The rigid and tunable structure of terphenyls makes them excellent scaffolds for the development of chemical sensors. By introducing specific functional groups onto the terphenyl backbone, researchers can create molecules that exhibit a detectable response, often fluorescent, upon interaction with a target analyte. researchgate.netrsc.org

A notable application is in the real-time monitoring of polymerization processes. researchgate.netrsc.org Derivatives of 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile, a type of m-terphenyl, have been successfully employed as fluorescent molecular sensors. rsc.org These sensors show changes in their emission spectra that correlate with the progress of both cationic and free-radical polymerization, providing crucial information about the reaction kinetics and mechanisms that was previously difficult to obtain. researchgate.netrsc.org

Functionalized terphenyls are also key components in sensors for detecting metal ions and explosives. For example, a covalent organic framework (COF) synthesized from 1,1':3',1''-Terphenyl-4,4''-dicarbaldehyde was developed for the detection of chromium (III). ossila.com Similarly, coordination polymers based on terphenyl-tetracarboxylate have demonstrated the ability to selectively sense Al³⁺ and Fe³⁺ ions, even in mixtures. rsc.org The sensing mechanism in these materials often involves a "turn-on" or "turn-off" fluorescent response, where the emission intensity changes significantly upon binding with the target ion. rsc.org

Furthermore, terphenyl-based structures have been investigated for the detection of nitroaromatic compounds, which are characteristic of many explosives. bgsu.edu Pentiptycene derivatives, which can incorporate terphenyl-type moieties, show fluorescence that is quenched in the presence of vapors from compounds like trinitrotoluene (TNT), indicating their potential for use in security applications. bgsu.edu

Table 2: Sensing Applications of Functionalized Terphenyls (This table is interactive and can be sorted by clicking on the headers)

| Sensor Type | Target Analyte(s) | Principle of Detection |

|---|---|---|

| Fluorescent Molecular Sensor | Polymerization progress | Changes in fluorescence emission spectra |

| Covalent Organic Framework (COF) | Chromium (III) ions | Change in optical properties upon binding |

| Coordination Polymer | Aluminum (III) & Iron (III) ions | Fluorescence enhancement (Al³⁺) or quenching (Fe³⁺) |

Investigations of Substituted Terphenyl Analogues and Derivatives

Structure-Reactivity Relationships in Substituted Terphenyls

The relationship between the structure of substituted terphenyls and their reactivity is a critical area of research, particularly in the context of their application as ligands in organometallic chemistry. The steric and electronic properties of the terphenyl framework can be finely tuned by the introduction of various substituents, which in turn dictates the geometry, stability, and reactivity of the resulting metal complexes.

A study on two-coordinate m-terphenyl (B1677559) Group 12 metal complexes, where the m-terphenyl ligand was substituted at the para-position with groups of varying electron-donating and -withdrawing strengths (such as tert-butyl, trimethylsilyl, chloro, and trifluoromethyl), revealed that the electronic nature of the substituent has a considerable impact on the electronic properties of the complex, as observed through heteronuclear NMR spectroscopy. nih.govacs.org Specifically, a linear correlation was found between the NMR chemical shifts of the metal centers (¹¹³Cd and ¹⁹⁹Hg) and the Hammett constants of the para-substituents. nih.govacs.org An upfield shift in the NMR signal was observed with increasingly electron-withdrawing substituents, indicating a change in the electronic environment around the metal center. nih.govacs.org

Interestingly, X-ray crystallography of these complexes showed little structural variation in terms of bond distances and angles at the metal center, suggesting that the geometries are largely governed by the steric bulk of the terphenyl ligand rather than the electronic effects of the para-substituent. nih.gov This highlights a key aspect of structure-reactivity in these systems: the bulky m-terphenyl framework provides kinetic stabilization to the metal center, while the electronic character of the substituents modulates the electronic properties and, consequently, the reactivity of the complex. wikipedia.org

The flanking aryl groups of the m-terphenyl ligand also play a crucial role in defining the steric pocket around a coordinated metal. For instance, bulkier flanking groups like 2,6-xylyl lead to nearly linear C-M-C bond angles in diaryl metal complexes, whereas less sterically demanding groups like 3,5-xylyl result in greater deviations from linearity. nih.gov This steric control is fundamental to the design of catalysts and materials with specific geometric and reactive properties.

Comparative Studies with Different Isomers and Substitution Patterns

The isomeric form of a terphenyl (ortho, meta, or para) and the pattern of substitution on the rings significantly influence its properties and applications. wikipedia.org A comparative study on C2-symmetrical m-terphenyl derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction demonstrated that the substitution pattern is critical for biological activity. nih.gov

Furthermore, the introduction of substituents onto the terphenyl core can dramatically alter its physical properties. For example, the addition of halogen atoms to the central ring of m-terphenyl derivatives was found to improve their inhibitory activity in the PD-1/PD-L1 assay. nih.gov This suggests that electronic effects, in addition to steric considerations, play a role in the biological efficacy of these compounds.

Research on Specific Functionalized Terphenyls

Cyano-substituted terphenyls have been investigated for their unique electronic and photophysical properties. The strong electron-withdrawing nature of the cyano group can significantly influence the electronic structure of the terphenyl system, leading to interesting applications in materials science, such as liquid crystals and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Research on cyano-p-terphenyl derivatives has shown that the introduction of a cyano group can affect the mesogenic (liquid crystalline) properties of the molecule. researchgate.net A study on fluorine tail-terminated alkoxy and alkyl cyanobiphenyl and cyano-p-terphenyl derivatives revealed that the terminal fluorine atom generally lowers the transition temperatures and suppresses the formation of a smectic phase. researchgate.net The synthesis of these compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct the terphenyl framework. researchgate.net The photoluminescence properties of cyano-terphenyls are also of interest, with studies showing that the position and number of cyano groups can shift the emission wavelength. researchgate.net

Piperidinyl-substituted terphenyls are less explored, but the piperidine moiety is a common functional group in pharmacologically active compounds. ijnrd.org The incorporation of a piperidine ring into a terphenyl scaffold could lead to novel compounds with interesting biological activities. A study on branched poly(aryl piperidinium)s, which included a terphenyl unit, was conducted to develop anion-exchange membranes for fuel cells. researchgate.net This research highlights the potential of combining the rigid terphenyl backbone with the functional piperidinium group to create materials with specific ion-conducting properties. mdpi.com The synthesis of such compounds would likely involve the functionalization of a pre-formed terphenyl scaffold or the use of piperidine-containing building blocks in a cross-coupling reaction.

The introduction of methoxy groups onto the terphenyl framework can influence its electronic properties and molecular packing. A study on new laterally methoxy-substituted optical organic Schiff base/ester series containing a central benzene ring demonstrated that the presence and position of the methoxy group affect the mesomorphic and thermal properties of the compounds. mdpi.com

The combination of a terphenyl scaffold with a pyridine ring creates a versatile ligand system for coordination chemistry. The pyridine nitrogen provides a strong coordination site for a wide range of metal ions, while the bulky terphenyl group offers steric protection to the metal center, enabling the stabilization of unusual coordination geometries and reactive species. wikipedia.org

Research in this area has led to the synthesis and characterization of various metal complexes with terphenyl-based ligands. For instance, a series of group 11 (Cu, Ag, Au) m-terphenyl complexes have been synthesized. acs.org These complexes were found to be dimeric in the solid state, with the geometry depending on the specific terphenyl ligand used. acs.org The short metal-metal distances observed in some of these complexes suggest the presence of metallophilic interactions. acs.org

The synthesis of these metalated terphenyl complexes often involves the reaction of a lithiated terphenyl derivative with a metal salt. cardiff.ac.uk The resulting complexes can exhibit interesting reactivity and have potential applications in catalysis and materials science. The pyridine moiety can be incorporated into the terphenyl ligand in various ways, for example, by replacing one of the flanking phenyl rings with a pyridyl group, to create a tridentate ligand. Such ligands are known to form stable complexes with a variety of transition metals. jscimedcentral.comresearchgate.net

Data Tables

Table 1: Investigated Substituents on m-Terphenyl Ligands in Group 12 Metal Complexes

| Substituent (R) at para-position | Metal (M) | Resulting Complex Formula | Key Observation | Reference |

| tert-Butyl | Zn, Cd, Hg | (t-Bu-Ar#)₂M | Little structural change, electronic effects observed by NMR | nih.gov |

| Trimethylsilyl | Zn, Cd, Hg | (Me₃Si-Ar#)₂M | Upfield NMR shift with electron-withdrawing groups | nih.gov |

| Chloro | Zn, Cd, Hg | (Cl-Ar#)₂M | Geometries dominated by steric effects | nih.gov |

| Trifluoromethyl | Zn, Cd, Hg | (F₃C-Ar#)₂M | Linear correlation between NMR shifts and Hammett constants | nih.gov |

Table 2: Comparison of Isomeric C2-Symmetrical m-Terphenyl Derivatives as PD-L1 Inhibitors

| Isomer | Relative Position of Substituents | Observed Activity | Molecular Modeling Insights | Reference |

| para- | 1,4-substitution on flanking rings | Highest activity | Optimal fit in the binding pocket | nih.gov |

| meta- | 1,3-substitution on flanking rings | Lower activity | Slightly different and less favorable binding position | nih.gov |

| ortho- | 1,2-substitution on flanking rings | Inactive | Unfavorable conformation, does not fit in the binding pocket | nih.gov |

Dicarbaldehyde Functionalized Terphenyls

A review of scientific literature did not yield specific research data on the synthesis or properties of dicarbaldehyde functionalized derivatives of 4,4''-Dimethyl-(1,1',3',1'')terphenyl. While methods exist for the synthesis of mono-carbaldehydes on an m-terphenyl backbone and for creating terphenyl dicarboxylic acids, dedicated studies on the target dicarbaldehyde compound were not identified in the available research. semanticscholar.orgresearchgate.net

Diamino-Terphenyl Adsorption Studies

Disclaimer: Specific adsorption studies for 4,4''-diamino-(1,1',3',1'')terphenyl were not found in a review of the scientific literature. The following research findings pertain to the closely related isomer, 4,4″-diamino-p-terphenyl (DATP), and are presented as the most relevant available analogue studies.

First-principles calculations and microscopy studies have been employed to systematically investigate the adsorption of 4,4″-diamino-p-terphenyl (DATP) on metal surfaces, particularly copper. mdpi.comresearchgate.net These studies are critical for understanding molecule-metal hybrid systems, which have potential applications in molecular electronics and nanodevices. semanticscholar.orgresearchgate.net

Adsorption on Cu(001) Surface: Systematic explorations based on first-principles calculations reveal that the adsorption behavior of a DATP molecule on a Cu(001) surface is highly dependent on its configuration. mdpi.com The most stable configuration occurs when the DATP molecule lies flat on the copper surface, with a specific rotation angle of approximately 13° relative to the nih.gov surface direction. mdpi.comresearchgate.net The stability of the adsorption is significantly influenced by the positioning of the molecule's benzene rings and nitrogen atoms relative to the copper lattice sites. mdpi.com A general rule for stability suggests that the greater the number of benzene rings on hollow sites and nitrogen atoms on top sites, the more stable the configuration. mdpi.com

Analysis of electron density shows a significant accumulation of electrons at the interface between the DATP molecule and the Cu(001) surface. mdpi.com This indicates a strong electronic interaction, which is further supported by the observation that the density of states for the adsorbed DATP molecule exhibits a metallic character, whereas a freestanding molecule is semiconducting. semanticscholar.orgmdpi.com

Adsorption on Cu(111) Surface: On a Cu(111) surface, the adsorption of DATP leads to a notable dissymmetric binding affinity, a phenomenon not observed on a Au(111) surface where symmetry is retained. researchgate.net This symmetry breaking on Cu(111) is attributed to a lattice mismatch and interactions with the subsurface atomic layer.

Using low-temperature atomic force microscopy, two distinct adsorption geometries, designated Type I and Type II, were observed on Cu(111). Type I is the energetically preferred structure, accounting for approximately 77.6% of the molecules. researchgate.net This asymmetric adsorption results in a change in the binding affinity of one of the two identical amine groups, leading to non-stationary behavior when influenced by the scanning tip. This surface-induced dissymmetry provides a potential route for achieving site-selective functionalization in otherwise symmetric molecules. researchgate.net

Below is an interactive table summarizing the key findings from these adsorption studies.

Dimethyl-Bi(triazole) Derivatives

A comprehensive search of the scientific literature did not identify studies detailing the synthesis or characterization of dimethyl-bi(triazole) derivatives originating from a this compound precursor. Research on bi-triazole synthesis typically involves other starting materials, and a direct synthetic link from the specified terphenyl compound has not been reported.

Q & A

Basic Research Questions

Q. How can Pd-catalyzed Suzuki-Miyaura coupling be optimized for synthesizing symmetrical 4,4''-dimethyl-terphenyl derivatives?

- Methodology : Use PdCl₂ as a catalyst with dibromo intermediates and methyl-substituted boronic acids. Reaction conditions (e.g., solvent, temperature, ligand choice) significantly impact yield. For example, 3,3''-dimethyl-1,1':4',1''-terphenyl (3h) achieved 95% yield under inert conditions with toluene as solvent and Na₂CO₃ as base .

- Validation : Confirm purity via melting point analysis (e.g., 141°C for 3h) and ¹H NMR (e.g., 4H signals at δ 7.39–7.34 ppm for methyl protons) .

Q. What analytical techniques are critical for characterizing 4,4''-dimethyl-terphenyl derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign methyl group signals (e.g., δ 2.24 ppm for 2,2''-dimethyl derivatives) and confirm symmetry .

- Melting Point : Compare with literature values (e.g., 145.5–146°C for 2,2''-dimethyl-terphenyl (3i)) to assess crystallinity .

- HPLC-MS : Verify molecular weight and detect impurities, especially for derivatives with trifluoromethyl or ester groups .

Q. How does substituent position influence solubility in polar solvents?

- Methodology : Introduce polar functional groups (e.g., carboxylates, aldehydes) at the 4,4''-positions. For example, [1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde (3g) shows reduced solubility in nonpolar solvents due to aldehyde groups, requiring DMF or DMSO for dissolution .

Advanced Research Questions

Q. How can statistical analysis resolve contradictions in single-molecule conductance measurements of terphenyl-based junctions?

- Methodology : Apply the approach by Lörtscher et al. (2007), combining current-voltage (I-V) data acquisition with multivariate statistical analysis. For 4,4''-bis(acetylthiol)-terphenyl derivatives, this method distinguishes dominant transport mechanisms (e.g., tunneling vs. hopping) by analyzing conductance histograms and voltage-dependent trends .

Q. What strategies enhance third-order nonlinear optical (NLO) responses in fluorinated terphenyls?

- Methodology : Synthesize centrosymmetric derivatives (e.g., 2,4,4',4''-tetrafluoro-terphenyl) via Suzuki-Miyaura coupling to exploit electron-withdrawing fluorine effects. Characterize NLO properties using Z-scan techniques with femtosecond lasers, focusing on nonlinear absorption coefficients (β) and refractive indices (n₂) .

Q. How can terphenyl linkers improve selectivity in metal-organic framework (MOF)-based sensors?

- Methodology : Design MOFs using 4,4''-dimethyl-terphenyl dicarboxylates as rigid linkers to tune pore size and surface chemistry. Test gas adsorption selectivity (e.g., CO₂ vs. CH₄) via volumetric adsorption isotherms and in-situ FTIR to monitor host-guest interactions .

Q. What crystallographic challenges arise in terphenyl derivatives with mixed substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.